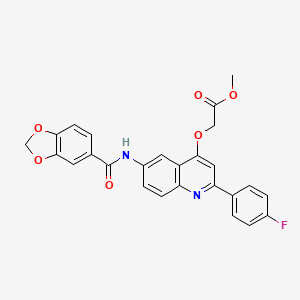
2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-(2,3-Dimethoxyphenyl)ureido)phenyl)acetamide, also known as DU-176, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of direct oral anticoagulants (DOACs) and has been studied extensively for its ability to prevent blood clot formation.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
This compound has shown potential in anticancer research due to its structural similarity to other compounds with known therapeutic effects. It may act as a precursor or a novel therapeutic agent in the development of cancer treatments, particularly in targeting specific pathways involved in cell proliferation and apoptosis .
Medicinal Chemistry
In medicinal chemistry, this molecule could be used to synthesize derivatives with improved pharmacokinetic properties. Its ureido and acetamide groups are common in drugs with central nervous system activity, suggesting potential applications in neuropharmacology .
Biotechnology
Biotechnological applications might include the use of this compound as a building block for the synthesis of complex molecules. Its dimethoxyphenyl moiety could be crucial in molecular recognition processes, which are fundamental in the design of biosensors or drug delivery systems.
Pharmaceutical Research
Pharmaceutical research could leverage this compound in the design of new drugs. Its molecular structure could be modified to enhance its interaction with biological targets, potentially leading to the development of new medications with better efficacy and fewer side effects .
Industrial Applications
In industrial settings, derivatives of this compound could be used in the synthesis of polymers or as intermediates in the production of dyes, pigments, or other materials that require specific molecular architectures for their function .
Environmental Impact Studies
The environmental impact of chemicals is an important area of study. This compound, due to its potential bioactivity, could be examined for its effects on ecosystems, particularly if it’s used in agricultural or pharmaceutical industries. Understanding its degradation products and their effects on the environment would be crucial .
Material Science
In material science, the compound’s molecular structure could be utilized in the development of new materials with specific properties, such as enhanced durability or conductivity. Its ability to form stable structures could be beneficial in creating novel composites or coatings .
Analytical Chemistry
Finally, in analytical chemistry, this compound could serve as a standard or reagent in chromatographic methods or spectrometry. Its unique spectral properties could aid in the identification and quantification of similar compounds in complex mixtures .
Eigenschaften
IUPAC Name |
2-[4-[(2,3-dimethoxyphenyl)carbamoylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-5-3-4-13(16(14)24-2)20-17(22)19-12-8-6-11(7-9-12)10-15(18)21/h3-9H,10H2,1-2H3,(H2,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRSJEYDDVTSPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NC2=CC=C(C=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2905771.png)
![1-(4-bromophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2905772.png)
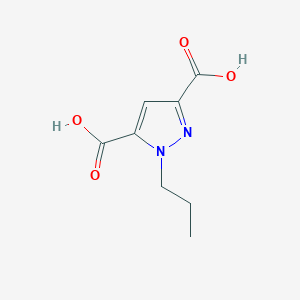


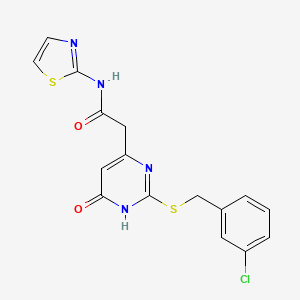
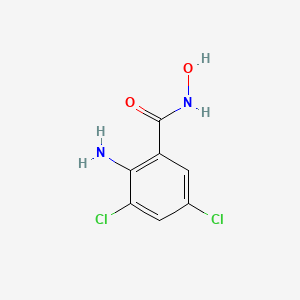
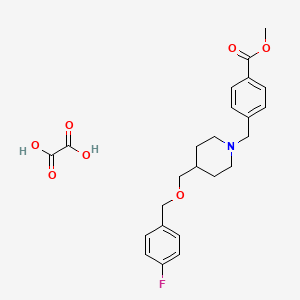
![2-((3-Fluorobenzyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2905782.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(dimethylamino)phenyl)methanone oxalate](/img/structure/B2905787.png)
